molecular formula C9H10FNO2 B1623765 2-[(2-fluorophenyl)methylamino]acetic Acid CAS No. 88720-49-4

2-[(2-fluorophenyl)methylamino]acetic Acid

Cat. No. B1623765
CAS RN: 88720-49-4
M. Wt: 183.18 g/mol
InChI Key: IHEGXQRJGUZMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-fluorophenyl)methylamino]acetic Acid , also known by its IUPAC name (4-fluorophenyl)(methylamino)acetic acid , is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . It is a white powder and is typically stored at room temperature . Although it is not intended for human or veterinary use, it finds relevance in research applications.


Synthesis Analysis

The synthesis of this compound involves the reaction between 4-fluorobenzaldehyde and dimethylamine followed by subsequent acidification to yield the desired product. The synthetic route may vary depending on the specific research context, but this general approach is commonly employed .


Molecular Structure Analysis

The molecular structure of 2-[(2-fluorophenyl)methylamino]acetic Acid consists of a 4-fluorophenyl group attached to a methylamino group via an acetic acid linker. The fluorine atom contributes to its unique properties, affecting its reactivity and interactions with other molecules .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including amidation, esterification, and nucleophilic substitution. Its reactivity is influenced by the electron-withdrawing effect of the fluorine substituent. Researchers often explore its behavior in the presence of different reagents and catalysts .

Safety And Hazards

While this compound is not intended for human use, standard safety precautions should be followed during handling. It is essential to wear appropriate protective gear (gloves, goggles, lab coat) and work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

2-[(2-fluorophenyl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-8-4-2-1-3-7(8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEGXQRJGUZMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407445
Record name 2-[(2-fluorophenyl)methylamino]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-benzylamino)-acetic acid

CAS RN

88720-49-4
Record name 2-[(2-fluorophenyl)methylamino]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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